molecular formula C17H14I2N2O4S B13948264 Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo- CAS No. 531529-74-5

Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-

Cat. No.: B13948264
CAS No.: 531529-74-5
M. Wt: 596.2 g/mol
InChI Key: GLSDMEQXCXWFNI-UHFFFAOYSA-N
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Description

2-[[[(4-Ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid is a complex organic compound with a unique structure that includes ethoxybenzoyl, thioxomethyl, and diiodo-benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[(4-Ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[[[(4-Ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[[[(4-Ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[[[(4-Ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[(4-Methoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid
  • 2-[[[(4-Chlorobenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid
  • 2-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid

Uniqueness

2-[[[(4-Ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

531529-74-5

Molecular Formula

C17H14I2N2O4S

Molecular Weight

596.2 g/mol

IUPAC Name

2-[(4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

InChI

InChI=1S/C17H14I2N2O4S/c1-2-25-11-5-3-9(4-6-11)15(22)21-17(26)20-14-12(16(23)24)7-10(18)8-13(14)19/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

GLSDMEQXCXWFNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O

Origin of Product

United States

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